Enantiomeric Purity by Diastereoselective Synthesis
The (R)-enantiomer of 1-(4-bromophenyl)-2,2,2-trifluoroethanamine is synthesized via a three-step diastereoselective trifluoromethylation route that delivers exceptional enantiomeric purity. The published method uses the Rupert–Prakash reagent TMSCF3 with K3PO4 as initiator on a chiral sulfinimine intermediate, followed by acidic removal of the chiral auxiliary . The overall yield from inexpensive starting materials is 71%, with final purity specifications of LC/MS: >99% a/a and enantiomeric ratio (e.r.) = 99:1 .
| Evidence Dimension | Enantiomeric purity and synthetic yield |
|---|---|
| Target Compound Data | Overall yield: 71%; LC/MS purity: >99% a/a; enantiomeric ratio (e.r.): 99:1 (R:S) |
| Comparator Or Baseline | Racemic mixture: theoretical 50% maximum yield of desired enantiomer; typical commercial racemic purity: variable |
| Quantified Difference | e.r. 99:1 versus 50:50 racemic; yield 71% versus theoretical 50% maximum via resolution |
| Conditions | Three-step sequence: sulfinimine formation, diastereoselective trifluoromethylation with TMSCF3/K3PO4, acidic deprotection |
Why This Matters
This synthesis provides the (R)-enantiomer in >99% e.r. and 71% overall yield, eliminating the 50% material loss and additional purification costs associated with chiral resolution of racemic mixtures, directly impacting procurement cost-per-gram of enantiopure material.
